Soraprazan

Gastroesophageal reflux disease Acid suppression In vivo pharmacology

Procure Soraprazan, a benchmark potassium-competitive acid blocker (P-CAB). Its rapid, sustained pH elevation outperforms PPIs in vivo, with a distinct binding mode ideal for structural biology (cryo-EM). A scalable synthesis for key metabolites supports advanced ADME studies. Essential tool for reproducible GERD research.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 261944-46-1
Cat. No. B051770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoraprazan
CAS261944-46-1
Synonyms(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-H)(1,7)naphtyridin-8-ol
2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-h)(1,7)naphthyridine
BYK 61359
BYK-61359
BYK61359
remofuscin
soraprazan
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
InChIInChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
InChIKeyPWILYDZRJORZDR-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Soraprazan 261944-46-1 Procurement Guide: Potassium-Competitive Acid Blocker for Gastric Acid Suppression Research


Soraprazan (CAS 261944-46-1), also known as BYK61359, is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump, classified as a potassium-competitive acid blocker (P-CAB) [1]. It acts by binding competitively and reversibly to the potassium binding site of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting parietal cell secretion of H+ ions into the gastric lumen [2]. The compound demonstrates an in vitro Ki of 6.4 nM and a Kd of 26.4-28.27 nM for its target , with a reported selectivity of >2000-fold for H,K-ATPase over Na,K- and Ca-ATPases [3].

Soraprazan vs. Generic P-CABs and PPIs: Why Structural and Kinetic Differences Preclude Direct Interchange


Potassium-competitive acid blockers (P-CABs) are not a homogeneous class; structural variations among compounds like revaprazan, tegoprazan, and vonoprazan dictate distinct binding modes, residence times, and acid suppression kinetics that directly impact experimental outcomes [1]. A 2022 structural study at 2.8 Å resolution revealed that revaprazan adopts a novel binding mode with its tetrahydroisoquinoline moiety penetrating deep into the cation transport conduit, a pose distinct from that of soraprazan [2]. Furthermore, P-CABs as a class differ fundamentally from proton pump inhibitors (PPIs) such as esomeprazole in onset of action, duration of acid suppression, and metabolic stability, with P-CABs achieving peak acid suppression more rapidly and exhibiting a longer intrinsic duration of effect [3]. These mechanistic and pharmacokinetic differences mean that substituting one P-CAB for another, or a P-CAB for a PPI, without accounting for compound-specific potency, selectivity, and in vivo performance can confound experimental interpretation and compromise reproducibility.

Soraprazan 261944-46-1: Quantitative Differentiation Data vs. Esomeprazole and In-Class P-CABs


Superior In Vivo Onset of Action and pH Elevation vs. Esomeprazole

In a direct head-to-head comparison in a conscious dog model, soraprazan demonstrated superiority to the proton pump inhibitor esomeprazole in both the onset of action and the extent and duration of intragastric pH elevation [1].

Gastroesophageal reflux disease Acid suppression In vivo pharmacology

High-Affinity Target Binding: Ki and Kd Values Defining Potency Profile

Soraprazan exhibits a Ki of 6.4 nM and a Kd of 26.4-28.27 nM for the gastric H,K-ATPase, characterizing it as a high-affinity reversible inhibitor [1]. While direct comparator data for Ki values of other P-CABs under identical conditions are not available in the same study, these values establish a quantitative baseline for potency comparisons.

H+/K+ ATPase Enzyme inhibition Binding affinity

High Selectivity for H,K-ATPase Over Other ATPases

Soraprazan demonstrates >2000-fold selectivity for gastric H,K-ATPase over Na,K-ATPase and Ca-ATPase in vitro [1]. This high degree of target specificity is a class characteristic of P-CABs and is consistent across multiple studies.

Selectivity profiling Off-target activity Drug safety

Potent Inhibition of Acid Secretion in Isolated Gastric Glands

In isolated gastric glands, soraprazan inhibits dibutyryl cAMP-stimulated acid accumulation with an IC50 of 0.19 μM (95% CI: 0.09-0.40 μM) [1]. For context, the P-CAB AZD0865 has been reported to inhibit acid secretion in similar rat gastric gland preparations, though direct head-to-head data are lacking [2].

Ex vivo pharmacology Gastric glands Acid secretion

Structurally Distinct Binding Mode vs. Revaprazan and Tegoprazan

Cryo-EM structures at 2.8 Å resolution reveal that soraprazan, tegoprazan, and revaprazan adopt distinct binding poses within the gastric proton pump [1]. Revaprazan uniquely positions its tetrahydroisoquinoline moiety deep in the cation transport conduit, while soraprazan and tegoprazan exhibit different interaction patterns . These structural differences at the atomic level can influence binding kinetics and residence time.

Structural biology Cryo-EM Drug-target interactions

Gram-Scale Metabolite Synthesis Enables Pharmacokinetic and Toxicological Studies

A scalable synthetic route to glucuronide conjugates of soraprazan has been established, enabling gram-scale production of key metabolites previously inaccessible due to the compound's instability under standard glucuronidation conditions [1]. This achievement is specific to soraprazan and facilitates detailed pharmacokinetic and metabolite profiling.

Drug metabolism Glucuronidation ADME

Soraprazan 261944-46-1: Optimal Use Cases in Acid Suppression and Structural Biology Research


Translational GERD Models Requiring Rapid and Sustained Acid Suppression

Soraprazan is the preferred tool compound for in vivo studies modeling gastroesophageal reflux disease (GERD) where rapid onset and sustained elevation of intragastric pH are critical endpoints. Its demonstrated superiority over esomeprazole in canine pH-metry studies [1] makes it an ideal reference compound for evaluating novel acid-suppressive therapies in large animal models.

High-Resolution Structural Studies of Gastric Proton Pump-Ligand Complexes

Given the availability of high-resolution cryo-EM structures of the gastric proton pump in complex with soraprazan [2], this compound serves as an essential molecular probe for structural biology investigations. Its distinct binding mode, compared to revaprazan and tegoprazan, provides a unique template for structure-based drug design and for understanding the molecular determinants of P-CAB binding kinetics.

In Vitro Selectivity and Potency Benchmarking for H,K-ATPase Inhibitors

Soraprazan's well-characterized Ki (6.4 nM), Kd (26.4-28.27 nM), and >2000-fold selectivity profile make it an ideal positive control and benchmarking standard for in vitro assays evaluating novel H,K-ATPase inhibitors. Researchers can use these quantitative parameters to calibrate their own enzyme inhibition and binding assays, ensuring cross-study comparability.

Pharmacokinetic and Metabolite Profiling in ADME Studies

The availability of a scalable synthesis for soraprazan glucuronide metabolites [3] uniquely positions this compound for advanced ADME studies. Researchers can obtain gram quantities of key metabolites to develop and validate LC-MS/MS methods, conduct metabolite identification in biological matrices, and assess the potential for drug-drug interactions or toxicity associated with glucuronidation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soraprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.